molecular formula C5H9NO3 B055115 3-Aminotetrahydrofuran-3-carboxylic acid CAS No. 125218-55-5

3-Aminotetrahydrofuran-3-carboxylic acid

Cat. No.: B055115
CAS No.: 125218-55-5
M. Wt: 131.13 g/mol
InChI Key: ATUWXXVBEAYCSQ-UHFFFAOYSA-N
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Preparation Methods

Cefalotin sodium is synthesized through a series of chemical reactions starting from thiophene-2-acetic acid. The synthetic route involves the acylation of 7-aminocephalosporanic acid (7-ACA) with thiophene-2-acetyl chloride, followed by esterification with acetic anhydride to form cefalotin. The sodium salt is then prepared by neutralizing cefalotin with sodium hydroxide .

Industrial production methods involve large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Cefalotin sodium undergoes various chemical reactions, including:

    Hydrolysis: In aqueous solutions, cefalotin sodium can hydrolyze, leading to the breakdown of the β-lactam ring, which is crucial for its antibacterial activity.

    Oxidation and Reduction: These reactions can modify the functional groups attached to the cephalosporin nucleus, potentially altering its activity.

    Substitution: The acetoxy group in cefalotin can be substituted with other groups, leading to derivatives with different properties.

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions but often involve modifications to the β-lactam ring or the side chains .

Scientific Research Applications

Cefalotin sodium is extensively used in scientific research, particularly in the fields of:

Mechanism of Action

The bactericidal activity of cefalotin sodium results from its inhibition of cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This binding inhibits the transpeptidation reaction, leading to the weakening of the cell wall and eventual cell lysis and death .

Comparison with Similar Compounds

Cefalotin sodium is similar to other first-generation cephalosporins such as cefazolin, cefalexin, and cefadroxil. it is unique in its specific structure, which includes a thiophene-2-acetyl group. This structural difference can influence its spectrum of activity and pharmacokinetic properties .

Similar Compounds

Properties

IUPAC Name

3-aminooxolane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c6-5(4(7)8)1-2-9-3-5/h1-3,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUWXXVBEAYCSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20337608
Record name 3-Aminotetrahydrofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125218-55-5
Record name 3-Aminotetrahydrofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Aminotetrahydrofuran-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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